molecular formula C19H19N5 B12730390 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- CAS No. 87539-95-5

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl-

Katalognummer: B12730390
CAS-Nummer: 87539-95-5
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: LEAATZOQNAZGGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- is a complex organic compound that belongs to the class of triazolophthalazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate phthalazine derivatives and triazole precursors.

    Substitution Reactions: Introducing the N-(1,1-dimethylethyl) and 3-phenyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazin-6-amine: Lacks the N-(1,1-dimethylethyl) and 3-phenyl groups.

    Phthalazine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-(1,1-dimethylethyl)-3-phenyl- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.

Eigenschaften

CAS-Nummer

87539-95-5

Molekularformel

C19H19N5

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-tert-butyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C19H19N5/c1-19(2,3)20-16-14-11-7-8-12-15(14)18-22-21-17(24(18)23-16)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,20,23)

InChI-Schlüssel

LEAATZOQNAZGGT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.